molecular formula C20H14F3N3O B3847498 1-methyl-N-[3-(trifluoromethyl)phenyl]-9H-beta-carboline-3-carboxamide

1-methyl-N-[3-(trifluoromethyl)phenyl]-9H-beta-carboline-3-carboxamide

Cat. No. B3847498
M. Wt: 369.3 g/mol
InChI Key: ZZUSQQZFNBUFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-[3-(trifluoromethyl)phenyl]-9H-beta-carboline-3-carboxamide, also known as harmine, is a natural beta-carboline alkaloid found in several plant species. Harmine has been used for centuries in traditional medicine for the treatment of various diseases. In recent years, harmine has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders.

Mechanism of Action

The mechanism of action of 1-methyl-N-[3-(trifluoromethyl)phenyl]-9H-beta-carboline-3-carboxamide is not fully understood, but several studies have suggested that 1-methyl-N-[3-(trifluoromethyl)phenyl]-9H-beta-carboline-3-carboxamide exerts its therapeutic effects through the modulation of various signaling pathways. Harmine has been shown to inhibit the activity of several kinases, including glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), which play a crucial role in the pathogenesis of various diseases. Harmine has also been shown to activate the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Harmine has been shown to have several biochemical and physiological effects, including the inhibition of monoamine oxidase A (MAO-A) and the activation of the aryl hydrocarbon receptor (AhR). MAO-A is an enzyme that breaks down neurotransmitters, including serotonin and dopamine, and its inhibition by 1-methyl-N-[3-(trifluoromethyl)phenyl]-9H-beta-carboline-3-carboxamide can lead to increased levels of these neurotransmitters in the brain. The activation of AhR by 1-methyl-N-[3-(trifluoromethyl)phenyl]-9H-beta-carboline-3-carboxamide has been shown to have anti-inflammatory effects and can modulate the immune response.

Advantages and Limitations for Lab Experiments

Harmine has several advantages for use in lab experiments, including its availability and low cost. Harmine is also relatively stable and can be stored for extended periods without significant degradation. However, 1-methyl-N-[3-(trifluoromethyl)phenyl]-9H-beta-carboline-3-carboxamide has several limitations, including its low solubility in water, which can make it challenging to administer in vivo. Additionally, 1-methyl-N-[3-(trifluoromethyl)phenyl]-9H-beta-carboline-3-carboxamide has been shown to have low bioavailability, which can limit its therapeutic efficacy.

Future Directions

Several future directions for 1-methyl-N-[3-(trifluoromethyl)phenyl]-9H-beta-carboline-3-carboxamide research include the development of novel 1-methyl-N-[3-(trifluoromethyl)phenyl]-9H-beta-carboline-3-carboxamide derivatives with improved pharmacokinetic properties and the investigation of 1-methyl-N-[3-(trifluoromethyl)phenyl]-9H-beta-carboline-3-carboxamide's potential use in combination therapy with other drugs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying 1-methyl-N-[3-(trifluoromethyl)phenyl]-9H-beta-carboline-3-carboxamide's therapeutic effects and to determine its safety and efficacy in clinical trials.

Scientific Research Applications

Harmine has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that 1-methyl-N-[3-(trifluoromethyl)phenyl]-9H-beta-carboline-3-carboxamide possesses anticancer properties, including the induction of apoptosis and inhibition of cancer cell proliferation. Harmine has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. Additionally, 1-methyl-N-[3-(trifluoromethyl)phenyl]-9H-beta-carboline-3-carboxamide has been investigated for its potential use in the treatment of psychiatric disorders, including depression and anxiety.

properties

IUPAC Name

1-methyl-N-[3-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O/c1-11-18-15(14-7-2-3-8-16(14)26-18)10-17(24-11)19(27)25-13-6-4-5-12(9-13)20(21,22)23/h2-10,26H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUSQQZFNBUFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=N1)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-N-[3-(trifluoromethyl)phenyl]-9H-beta-carboline-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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